5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
The compound 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative with a highly substituted scaffold. Key structural features include:
- Position 5: Cyano group (–CN), enhancing electron-withdrawing properties.
- Position 4: Furan-2-yl substituent, contributing π-π interactions and moderate polarity.
- Position 3: Carboxamide (–CONH–) linked to a 1,3-thiazol-2-yl group, which may facilitate receptor binding via hydrogen bonding or aromatic stacking.
- Position 2: Methyl group (–CH₃), providing steric bulk and metabolic stability.
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-14-5-7-16(8-6-14)28-19(30)13-34-23-17(12-25)21(18-4-3-10-32-18)20(15(2)27-23)22(31)29-24-26-9-11-33-24/h3-11,21,27H,13H2,1-2H3,(H,28,30)(H,26,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNSAOXSBPGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=NC=CS3)C4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyridine core, introduction of the furan and thiazole rings, and the final functionalization with the cyano and carbamoyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C28H26N4O3S, with a molecular weight of 498.6 g/mol. Its structural characteristics include a dihydropyridine core, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The presence of the furan and thiazole moieties in this compound enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi .
Anti-inflammatory Properties
In silico studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Molecular docking studies have indicated that modifications to the structure could enhance its anti-inflammatory potency, making it a candidate for further optimization in treating inflammatory diseases .
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. The thiazole and furan components are recognized for their roles in anticancer drug development. The synthesis of related compounds has shown promise in targeting cancer cell lines effectively .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anti-inflammatory | Inhibition of 5-lipoxygenase | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of dihydropyridine demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The modification of substituents on the dihydropyridine ring was found to enhance activity against resistant strains, suggesting that 5-cyano-4-(furan-2-yl)-2-methyl derivatives could be explored further for antibiotic development .
Case Study 2: Anti-inflammatory Activity
In a molecular docking study, the compound was evaluated for its binding affinity to 5-lipoxygenase enzymes. Results indicated that specific modifications could lead to compounds with higher binding affinities and thus greater potential as anti-inflammatory agents. This opens avenues for developing new treatments for conditions like asthma and arthritis .
Case Study 3: Anticancer Research
Research involving similar thiazole-containing compounds showed promising results in inhibiting tumor growth in vitro. The mechanism involved the activation of apoptotic pathways, highlighting the potential role of 5-cyano-4-(furan-2-yl)-2-methyl compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares core 1,4-DHP features with analogues reported in , and 10. Key comparisons are summarized below:
Key Observations :
- Position 6 Modifications : The target compound’s 4-methylphenyl carbamoyl group contrasts with AZ331’s 4-methoxyphenyl oxoethyl and AZ257’s 4-bromophenyl oxoethyl. The carbamoyl moiety (–CONH–) enhances hydrogen-bonding capacity compared to oxoethyl (–CO–) groups.
- Thiazole vs. Methoxyphenyl : The thiazol-2-yl group in the target compound may improve binding to sulfur-rich enzyme pockets compared to AZ331/AZ257’s 2-methoxyphenyl.
- Core Structure Differences: Pyrazole () and pyranopyrazole () derivatives lack the 1,4-DHP ring’s redox activity and conformational flexibility.
Physicochemical Properties
- Solubility : The target compound’s thiazole and carbamoyl groups may improve aqueous solubility compared to halogenated analogues (e.g., AZ257).
- Melting Points : reports pyrazole derivatives with melting points of 123–183°C, influenced by substituent polarity. The target compound’s melting point is likely >150°C due to its rigid structure.
- Lipophilicity : The 4-methylphenyl group (logP ~3.5) balances lipophilicity better than AZ257’s 4-bromophenyl (logP ~4.2).
Pharmacological Potential
While direct activity data for the target compound is unavailable, structural analogues suggest:
- 1,4-DHPs : Typically act as calcium channel blockers (e.g., nifedipine). The thiazole and furan groups may shift selectivity toward kinase or protease targets.
- Thiazole-Containing Analogues : Often exhibit antimicrobial or antitumor activity due to heterocyclic interactions.
- Sulfanyl-Carbamoyl Groups : Enhance membrane permeability and metabolic stability compared to ester-linked derivatives.
Biological Activity
The compound 5-cyano-4-(furan-2-yl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic molecule belonging to the dihydropyridine class. It exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features several notable structural elements:
- Dihydropyridine core : Known for its role in calcium channel modulation.
- Furan ring : Contributes to its biological activity through various mechanisms.
- Thiazole moiety : Often associated with enhanced pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of calcium ion influx into cells. This action is crucial for various physiological processes, including muscle contraction and neurotransmitter release, leading to potential therapeutic effects such as:
- Vasodilation : Relaxation of blood vessels, which can lower blood pressure.
- Antimicrobial and anticancer properties : These effects are attributed to its ability to interact with specific biological targets.
Antimicrobial Activity
Research indicates that compounds containing dihydropyridine and thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-containing compounds have been reported to show high selectivity against cancer cells while sparing normal cells .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of thiazole-integrated compounds against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity. For instance, a compound with a p-dimethyl substitution exhibited enhanced activity against A549 lung adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | A549 | 18.4 | High potency |
| Compound 2 | Jurkat | <10 | Significant selectivity |
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related dihydropyridine derivatives. The study found that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .
Q & A
Basic: What synthetic routes are recommended for preparing 1,4-dihydropyridine derivatives with complex substituents like this compound?
Answer:
The synthesis of 1,4-dihydropyridine (DHP) derivatives typically involves Hantzsch-type cyclocondensation reactions. For this compound, key steps include:
- Substituent Introduction : The furan-2-yl and thiazol-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The sulfanyl linker is added through thioether formation using mercaptoacetic acid derivatives .
- Carboxamide Functionalization : The carbamoyl group is incorporated via coupling reactions (e.g., EDC/HOBt) between the intermediate carboxylic acid and 4-methylphenylamine .
- Optimization : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to enhance yield and reduce side reactions in multi-step syntheses .
Reference Compounds : Analogous DHPs with methoxy or bromophenyl substituents (e.g., AZ257, AZ420) provide templates for reaction condition optimization .
Basic: How can spectroscopic and crystallographic methods validate the structural integrity of this compound?
Answer:
- NMR Analysis : Use H/C NMR to confirm substituent positions. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the furan protons appear at δ 6.3–6.8 ppm. Compare with reference spectra of structurally similar DHPs .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The dihydropyridine ring’s planarity and hydrogen-bonding networks (e.g., N–H···O interactions) validate the 1,4-DHP core .
Data Cross-Validation : Match experimental NMR shifts with computational predictions (e.g., DFT-based tools) to resolve ambiguities in stereochemistry .
Advanced: How can researchers resolve contradictions in pharmacological activity data across different assay conditions?
Answer:
- Assay Standardization : Control variables like pH, solvent (e.g., DMSO concentration), and temperature. For example, thiol-containing buffers may reduce disulfide bonds in the sulfanyl group, altering activity .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., enzyme concentration, incubation time) using response surface methodology .
- Orthogonal Assays : Validate results with multiple techniques (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out assay-specific artifacts .
Case Study : Inconsistent IC values for DHP analogs were resolved by normalizing data to protein-ligand stoichiometry .
Advanced: What computational strategies predict the binding mode of this compound to biological targets?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., calcium channels or kinases). The furan and thiazole rings may engage in π-π stacking with aromatic residues .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability. Pay attention to the sulfanyl group’s flexibility, which may influence binding kinetics .
- QM/MM Hybrid Methods : Refine binding energy calculations for the carboxamide moiety using density functional theory (DFT) .
Validation : Cross-reference computational results with mutagenesis data (e.g., alanine scanning) to confirm critical binding residues .
Advanced: How can reaction yields be optimized for analogs with sterically hindered substituents?
Answer:
- Microwave-Assisted Synthesis : Enhance reaction rates for sterically demanding steps (e.g., cyclocondensation) by leveraging rapid heating and uniform energy distribution .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)/XPhos) for cross-coupling reactions involving bulky groups. Solvent choice (e.g., DMF vs. THF) significantly impacts catalyst efficiency .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
Example : A 20% yield improvement was achieved for a bromophenyl DHP analog by switching from conventional heating to microwave conditions .
Basic: What are the critical parameters for designing a crystallization protocol for X-ray diffraction studies?
Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation rates. The carboxamide group’s polarity favors aqueous mixtures .
- Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth. For DHPs, crystals often form in monoclinic systems (space group P2/c) .
- SHELX Refinement : Apply twin refinement (TWIN/BASF commands) if crystals exhibit twinning due to flexible substituents .
Troubleshooting : Add seed crystals or use vapor diffusion (hanging-drop method) for stubborn cases .
Advanced: How do electronic effects of substituents influence the compound’s redox behavior in biological systems?
Answer:
- Cyclic Voltammetry (CV) : Measure oxidation potentials of the dihydropyridine ring. Electron-withdrawing groups (e.g., cyano) lower the oxidation potential, enhancing susceptibility to metabolic degradation .
- DFT Calculations : Correlate HOMO/LUMO energies with experimental CV data. The furan ring’s electron-donating nature may stabilize radical intermediates .
- Metabolite Profiling : Use LC-MS to identify oxidation byproducts (e.g., pyridine derivatives) in hepatic microsome assays .
Implications : Redox instability may explain discrepancies in in vitro vs. in vivo activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
